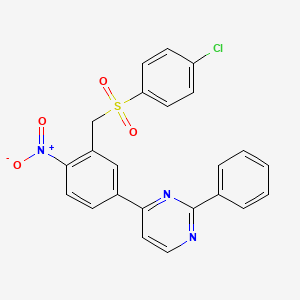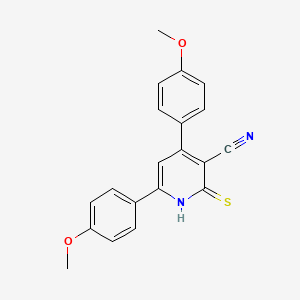![molecular formula C13H13Cl2N3O2 B3017619 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956454-06-1](/img/structure/B3017619.png)
1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles involves the Wolff-Kishner reduction of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones . Another method includes the reaction of 1-(3,5-dimethylpyrazol-1-yl)acetone with electrophilic reagents, leading to a variety of substituted pyrazoles . Although the specific synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For example, the crystal and molecular structure of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole was confirmed by single crystal X-ray diffraction . These techniques provide insights into the geometry optimization, vibrational frequencies, and nuclear magnetic resonance properties of the molecules.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. The reactivity of 1-(3,5-dimethylpyrazol-1-yl)acetone towards electrophilic reagents results in the formation of arylhydrazones, which can be further converted into pyridazines and other substituted pyrazoles . Additionally, nitration reactions can be used to introduce nitro groups into the pyrazole ring, as seen in the synthesis of 1,4-dimethyl-3,5-dinitropyrazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The stability of these molecules can be analyzed using natural bond orbital analysis, which reveals hyperconjugative interactions and charge delocalization within the molecule . The presence of electron-donating or electron-withdrawing groups on the pyrazole ring can significantly affect properties such as fluorescence, as demonstrated by ruthenium(II) complexes of 4-arylazo-3,5-dimethylpyrazole .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities of Pyrazole Derivatives
Pyrazole derivatives, including those similar to the mentioned compound, are known for their wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These compounds are considered pharmacophores and are utilized extensively in medicinal chemistry for drug development. The synthesis of these heterocycles often involves condensation followed by cyclization under various conditions, highlighting their versatility as synthons in organic synthesis. The recent success of pyrazole-based COX-2 inhibitors underscores the importance of these compounds in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Environmental Impact of Chlorophenols
Research on chlorophenols, which are related to the chlorophenyl group in the queried compound, has demonstrated their role as precursors to dioxins in chemical and thermal processes, including municipal solid waste incineration. Chlorophenols are considered products of incomplete combustion and can be generated through various pathways, leading to environmental contamination. Studies have aimed to understand the correlation between chlorophenols and the formation of dioxins, suggesting the need for further research into their environmental impact and degradation pathways (Peng et al., 2016).
Nitrosamines and Water Quality
The presence of nitrosamines, like nitroimidazoles, in water technology has been identified as a significant concern due to their potential health risks. Studies have focused on understanding their occurrence, precursors, and methods for removal from water. These compounds are considered dangerous disinfection by-products in chloraminated waters, prompting research into their formation mechanisms and the development of removal technologies to mitigate their impact on consumer health (Nawrocki & Andrzejewski, 2011).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to pyrazole compounds, have been reviewed for their antitumor activities. These compounds, including various derivatives, have shown promise in preclinical testing stages, indicating their potential in the search for new antitumor drugs. This highlights the importance of structural variations in developing compounds with diverse biological properties (Iradyan et al., 2009).
Eigenschaften
IUPAC Name |
1-[1-(2,4-dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8-5-9(2)18(16-8)13(7-17(19)20)11-4-3-10(14)6-12(11)15/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBCWPIVUUWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)
![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)


